1-O-Propyl-rac-glycerol

描述

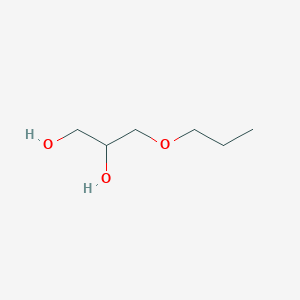

Structure

3D Structure

属性

IUPAC Name |

3-propoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-2-3-9-5-6(8)4-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKZJXGLCCVMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334020 | |

| Record name | 3-Propoxy-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61940-71-4, 52250-41-6 | |

| Record name | 3-Propoxy-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61940-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol propyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052250416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxypropanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061940714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61940-71-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Propoxy-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol propyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXYPROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV77YE508B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Propoxypropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Propoxypropane-1,2-diol (CAS No. 61940-71-4).[1][2] Also known as 1-O-propylglycerol or glycerol (B35011) 1-propyl ether, this compound is a propyl ether of glycerol.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its key chemical and physical characteristics. The guide summarizes quantitative data in a structured table, details experimental protocols for property determination, and includes a visualization of its synthesis pathway.

Physicochemical Properties

3-Propoxypropane-1,2-diol is a clear, colorless liquid with a mild odor.[1] It combines the hydrophilic nature of a diol with the lipophilic characteristics of a propyl ether, making it a molecule with unique solubility profiles.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₃ | [1][2][3] |

| Molecular Weight | 134.17 g/mol | [1][2][3] |

| Boiling Point | 129-130 °C at 25 mm Hg | [1] |

| Density | 1.0244 g/cm³ at 25 °C | [1] |

| Flash Point | 117 °C (242.6 °F) | |

| Melting Point | Not available | [4] |

| Solubility | Miscible with polar and non-polar solvents | [1] |

| pKa | Not available | |

| Calculated Properties | ||

| XLogP3-AA | -0.3 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Topological Polar Surface Area | 49.7 Ų | [3] |

Experimental Protocols

This section outlines the methodologies for the synthesis and determination of key physicochemical properties of 3-Propoxypropane-1,2-diol.

Synthesis of 3-Propoxypropane-1,2-diol

A common laboratory-scale synthesis of 3-Propoxypropane-1,2-diol involves the Williamson ether synthesis, reacting glycerol with a propyl halide.[5]

Materials:

-

Glycerol

-

Propyl bromide

-

Sodium hydride (NaH)

-

Dry Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve glycerol in dry DMF.

-

Cool the solution in an ice bath and add sodium hydride portion-wise with stirring.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add propyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure 3-Propoxypropane-1,2-diol.

Determination of Physicochemical Properties

Boiling Point: The boiling point is determined at reduced pressure using a vacuum distillation apparatus. The temperature at which the liquid actively boils and its vapor is in equilibrium with the liquid at a specific sub-atmospheric pressure is recorded.

Density: The density is measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 25 °C). The mass of a known volume of the substance is determined, and the density is calculated.

Flash Point: The flash point is determined using a closed-cup flash point tester. A sample of the liquid is heated in a closed cup, and a small flame is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors of the liquid ignite.

Purity Analysis (Gas Chromatography-Mass Spectrometry - GC-MS): The purity of the synthesized 3-Propoxypropane-1,2-diol is assessed using GC-MS.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation from any impurities.

-

MS Conditions: Electron ionization (EI) at 70 eV is used. The mass spectrometer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragmentation pattern of the analyte.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-Propoxypropane-1,2-diol from glycerol and propyl bromide.

Caption: Workflow for the synthesis of 3-Propoxypropane-1,2-diol.

References

- 1. Buy 3-Propoxypropane-1,2-diol | 61940-71-4 [smolecule.com]

- 2. 3-Propoxypropane-1,2-diol | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. Cas 61940-71-4,3-propoxypropane-1,2-diol | lookchem [lookchem.com]

- 5. Buy 2-Propoxypropane-1,2-diol (EVT-14661955) | 62748-11-2 [evitachem.com]

Early Studies on the Biological Activity of 1-O-Alkyl-rac-glycerols: A Focus on Short-Chain Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature detailing the specific biological activities of 1-O-Propyl-rac-glycerol is scarce. This guide provides an in-depth overview of the biological activities of short-chain 1-O-alkylglycerols (AKGs), a class of compounds to which this compound belongs. The information presented herein is based on studies of analogous short-chain AKGs and should be considered as a predictive framework for the potential activities of this compound.

Introduction

1-O-alkylglycerols (AKGs) are a class of ether lipids characterized by an alkyl chain attached to the sn-1 position of a glycerol (B35011) backbone. While long-chain AKGs, such as those found in shark liver oil, have been more extensively studied for their immunomodulatory and anti-cancer properties, the biological activities of short-chain AKGs, including the propyl derivative, are less well-documented in early research. These compounds are recognized as biochemical reagents and their biological effects are an area of growing interest. This technical guide synthesizes the available information on the biological activities of short-chain AKGs, providing a foundation for future research and development.

Biological Activities of Short-Chain 1-O-Alkylglycerols

Early research and studies on analogous compounds suggest that short-chain AKGs possess a range of biological activities, primarily related to their interaction with cell membranes and signaling pathways. One of the noted biological activities of this compound is its ability to alter cell membrane permeability[1].

Antimicrobial and Antifungal Properties

Several studies have highlighted the antimicrobial potential of ether lipids. For instance, dodecylglycerol has been shown to prevent bacterial growth by stimulating proteinase, which in turn activates autolysin activity in S. faecium[2]. This mechanism suggests that other short-chain AKGs could exhibit similar properties.

Immunomodulatory Effects

AKGs are known to influence the immune system. They can activate cytotoxic macrophages, leading to enhanced phagocytosis and an increased humoral immune response[2]. While much of this research has focused on longer-chain AKGs, the fundamental structure of short-chain AKGs suggests they may also possess immunomodulatory capabilities, potentially through the modification of platelet-activating factor (PAF) and diacylglycerol (DAG) production[2].

Effects on the Blood-Brain Barrier

Synthetic short-chain AKGs, such as 1-O-pentyl-sn-glycerol, have been shown to transiently open the blood-brain barrier (BBB)[3]. This property is of significant interest for drug delivery to the central nervous system, as it could facilitate the transport of therapeutic molecules across this highly selective barrier[2][3].

Quantitative Data Summary

Due to the limited number of early studies specifically on this compound, a comprehensive table of quantitative data is not available. The following table summarizes representative data for short-chain alkylglycerols from the available literature to provide a comparative context.

| Compound/Activity | Organism/Cell Line | Concentration/Dose | Observed Effect | Reference |

| Dodecylglycerol | S. faecium ATCC 9790 | Not specified | Stimulation of autolysin activity | [2] |

| 1-O-pentyl-sn-glycerol | Rat | Intracarotid administration | Transient opening of the blood-brain barrier | [2][3] |

Experimental Protocols

Detailed experimental protocols from early studies specifically on this compound are not available. However, based on the investigation of related short-chain AKGs, the following general methodologies are relevant.

Protocol 1: Assessment of Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of a short-chain AKG against a specific bacterial strain.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial dilutions of the stock solution in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the bacterial strain.

-

Include positive (bacteria in MHB without the compound) and negative (MHB alone) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth, or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay

Objective: To assess the effect of a short-chain AKG on the permeability of an in vitro BBB model.

Materials:

-

Endothelial cell line (e.g., bEnd.3)

-

Astrocyte cell line (e.g., C8-D1A)

-

Transwell inserts

-

Fluorescently labeled dextran (B179266) (e.g., FITC-dextran)

-

Cell culture medium and supplements

Procedure:

-

Co-culture endothelial cells on the apical side and astrocytes on the basolateral side of the Transwell inserts to form a tight monolayer.

-

Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the monolayer.

-

Treat the endothelial cell monolayer with various concentrations of the test compound.

-

Add FITC-dextran to the apical chamber.

-

At various time points, collect samples from the basolateral chamber.

-

Measure the fluorescence of the samples to quantify the amount of FITC-dextran that has crossed the monolayer.

-

An increase in fluorescence in the basolateral chamber compared to the untreated control indicates increased permeability.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not well-elucidated. However, based on the activities of other ether lipids, several potential mechanisms can be proposed.

Interaction with Cell Membranes and Lipid Signaling

AKGs can be incorporated into cell membrane phospholipids, which can alter membrane fluidity and the function of membrane-bound proteins. This incorporation can also lead to the generation of signaling molecules. For example, the formation of ether analogues of diacylglycerol (DAG) can act as inhibitors of protein kinase C (PKC), a key enzyme in many signaling cascades[2].

Modulation of Platelet-Activating Factor (PAF) Metabolism

AKGs may influence the biosynthesis of PAF, a potent lipid mediator involved in inflammation and other physiological processes. By serving as a precursor or by modulating the enzymes involved in PAF metabolism, short-chain AKGs could indirectly affect PAF-mediated signaling.

Conclusion and Future Directions

While early, direct research on the biological activity of this compound is limited, the study of analogous short-chain 1-O-alkylglycerols provides a valuable framework for predicting its potential therapeutic applications. The evidence suggests that this compound may possess antimicrobial, immunomodulatory, and blood-brain barrier-modulating properties. Further research is warranted to specifically investigate the biological effects of this compound, including detailed dose-response studies, elucidation of its precise mechanisms of action, and assessment of its pharmacokinetic and toxicological profiles. Such studies will be crucial for unlocking the full therapeutic potential of this and other short-chain ether lipids.

References

"spectroscopic data of 1-O-Propyl-rac-glycerol (NMR, IR, Mass Spec)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-O-Propyl-rac-glycerol (also known as 3-propoxypropane-1,2-diol). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide leverages data from structurally analogous compounds, including other monoalkyl glycerol (B35011) ethers and related diols, to predict the spectral characteristics. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of similar molecules. These values should be considered as estimates and may vary depending on the specific experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| -CH₂- (propyl, α to ether) | 3.4 - 3.6 | Triplet (t) | 6.5 - 7.5 | |

| -CH₂- (propyl, β) | 1.5 - 1.7 | Sextet (sxt) | 7.0 - 8.0 | |

| -CH₃ (propyl, γ) | 0.8 - 1.0 | Triplet (t) | 7.0 - 7.5 | |

| -CH₂- (glycerol, C1) | 3.4 - 3.7 | Multiplet (m) | diastereotopic protons | |

| -CH- (glycerol, C2) | 3.7 - 3.9 | Multiplet (m) | ||

| -CH₂- (glycerol, C3) | 3.5 - 3.8 | Multiplet (m) | diastereotopic protons | |

| -OH (glycerol, C2 & C3) | Variable | Broad Singlet (br s) | Dependent on solvent and concentration |

Predicted data is based on spectral analysis of similar glycerol ethers and general principles of NMR spectroscopy.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ (propyl, γ) | 10 - 12 | |

| -CH₂- (propyl, β) | 22 - 24 | |

| -CH₂- (propyl, α to ether) | 72 - 74 | |

| -CH₂- (glycerol, C1) | 70 - 72 | |

| -CH- (glycerol, C2) | 68 - 70 | |

| -CH₂- (glycerol, C3) | 63 - 65 |

Predicted data is based on spectral analysis of analogous compounds and established ¹³C NMR chemical shift correlations.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C-O Stretch (ether) | 1080 - 1150 | Strong |

| C-O Stretch (alcohol) | 1000 - 1080 | Strong |

| O-H Bend (alcohol) | 1350 - 1450 | Medium |

| C-H Bend (alkane) | 1370 - 1470 | Medium |

Predicted data is based on typical IR absorption frequencies for alcohols and ethers.

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | 135.0965 | Molecular ion with a proton adduct (Calculated for C₆H₁₅O₃⁺) |

| [M+Na]⁺ | 157.0784 | Molecular ion with a sodium adduct (Calculated for C₆H₁₄O₃Na⁺) |

| Fragment ions | Various | Expected fragmentation patterns include the loss of water (m/z 117), loss of the propyl group (m/z 75), and cleavage of the glycerol backbone. |

Predicted data is based on the molecular formula C₆H₁₄O₃ and common fragmentation patterns of glycerol ethers.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. These should be adapted and optimized for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O)). Add a small amount of an internal standard (e.g., Tetramethylsilane (TMS) at 0 ppm) if quantitative analysis is required.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Thin Film: If the sample is viscous, prepare a thin film on a KBr or NaCl plate.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission or Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample holder (or clean ATR crystal) should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

-

Ionization Mode: Positive ion mode is typically used for this class of compounds to observe [M+H]⁺ and [M+Na]⁺ adducts.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., m/z 135) and subjecting it to collision-induced dissociation (CID).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

In-Depth Technical Guide: Solubility and Stability of 3-Propoxypropane-1,2-diol in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aqueous solubility and stability of 3-Propoxypropane-1,2-diol, a glycol ether with applications in various industrial and pharmaceutical formulations. Due to its amphiphilic nature, arising from a propyl ether group and two hydroxyl groups, 3-Propoxypropane-1,2-diol is recognized for its utility as a solvent and an intermediate.[1][2] This document outlines the methodologies for determining its solubility and stability in aqueous media, adhering to internationally recognized protocols. While specific experimental data for 3-Propoxypropane-1,2-diol is not extensively available in public literature, this guide presents standardized experimental designs and illustrative data to inform research and development activities.

Introduction

3-Propoxypropane-1,2-diol, also known as 1-O-propylglycerol, is a colorless liquid with the molecular formula C₆H₁₄O₃.[1] Its structure, combining a hydrophobic propyl chain with a hydrophilic diol backbone, imparts unique solubility and reactivity characteristics.[1] Understanding the aqueous solubility and stability of this compound is critical for its application in drug formulation, where it can act as a solvent or a component of delivery systems.[2] This guide details the experimental protocols for characterizing these properties and discusses potential degradation pathways.

Aqueous Solubility of 3-Propoxypropane-1,2-diol

Illustrative Solubility Data

The table below is a template illustrating how quantitative solubility data for 3-Propoxypropane-1,2-diol should be presented. The values are hypothetical and serve as a guide for data representation.

| Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |

| 20 | Miscible | Miscible | OECD 105 |

| 40 | Miscible | Miscible | OECD 105 |

| 60 | Miscible | Miscible | OECD 105 |

Note: The term "Miscible" is used here based on general statements about similar small glycol ethers. Actual quantitative determination is necessary.

Experimental Protocol: Water Solubility Determination (OECD Guideline 105)

This protocol is based on the OECD Guideline 105 for the Testing of Chemicals, "Water Solubility".[2][3][4]

Objective: To determine the water solubility of 3-Propoxypropane-1,2-diol at various temperatures.

Principle: The flask method involves dissolving the test substance in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined analytically.

Materials:

-

3-Propoxypropane-1,2-diol (purity ≥98%)

-

Deionized or distilled water

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Test Solutions: Add an excess amount of 3-Propoxypropane-1,2-diol to a known volume of water in a glass-stoppered flask.

-

Equilibration: Seal the flasks and agitate them in a thermostatically controlled shaker at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (preliminary tests should establish this time, typically 24-48 hours).

-

Phase Separation: After equilibration, allow the flasks to stand at the test temperature to allow for phase separation. If a solid phase does not settle, centrifugation at the test temperature is required.

-

Sampling: Carefully withdraw an aliquot of the clear aqueous supernatant.

-

Sample Preparation for Analysis: Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles. Dilute the sample as necessary to fall within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of 3-Propoxypropane-1,2-diol in the sample using a validated HPLC method.

-

Data Analysis: The solubility is reported as the average of at least three replicate determinations.

Analytical Method (HPLC):

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of water and a suitable organic solvent like acetonitrile (B52724) or methanol. The exact ratio should be optimized for good peak separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: A Refractive Index Detector (RID) is suitable for compounds like glycol ethers that lack a strong UV chromophore.

-

Calibration: Prepare a series of standard solutions of 3-Propoxypropane-1,2-diol of known concentrations to establish a calibration curve.

Stability of 3-Propoxypropane-1,2-diol in Aqueous Solutions

Glycol ethers can undergo degradation in aqueous solutions through hydrolysis and oxidation.[5] The rate of degradation is influenced by factors such as pH, temperature, and the presence of light or oxidizing agents. A patent for a pharmaceutical formulation suggests that using a buffer with a pH of 5.3 enhances the stability of a solution containing 3-Propoxypropane-1,2-diol, indicating that pH is a critical factor.

Illustrative Stability Data: Hydrolytic Degradation

The following table provides an example of how to present hydrolytic stability data for 3-Propoxypropane-1,2-diol. The values are hypothetical.

| pH | Temperature (°C) | Half-life (t₁/₂) (days) | Rate Constant (k) (day⁻¹) | Degradation Products |

| 4 | 50 | > 365 | < 0.0019 | Not significant |

| 7 | 50 | > 365 | < 0.0019 | Not significant |

| 9 | 50 | 180 | 0.00385 | Propane-1,2-diol, Propionaldehyde |

Experimental Protocol: Hydrolysis as a Function of pH (OECD Guideline 111)

This protocol is based on the OECD Guideline 111, "Hydrolysis as a Function of pH".[6][7][8][9]

Objective: To determine the rate of hydrolytic degradation of 3-Propoxypropane-1,2-diol in aqueous solutions at different pH values and temperatures.

Principle: The test substance is dissolved in sterile aqueous buffer solutions at various pH values (typically 4, 7, and 9). The solutions are incubated in the dark at a constant temperature, and the concentration of the test substance is monitored over time.

Materials:

-

3-Propoxypropane-1,2-diol (purity ≥98%)

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Temperature-controlled incubator

-

Sterile, sealed test vessels (e.g., amber glass vials)

-

HPLC system for quantification

-

pH meter

Procedure:

-

Preliminary Test: A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly assess the hydrolytic stability. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

-

Main Test Preparation: If significant degradation occurs in the preliminary test, a main test is performed. Prepare solutions of 3-Propoxypropane-1,2-diol in each buffer (pH 4, 7, and 9) at a concentration well below its water solubility limit.

-

Incubation: Dispense the solutions into sterile test vessels, seal them, and place them in a dark incubator at a constant temperature (e.g., 25°C or 50°C).

-

Sampling: At appropriate time intervals, withdraw samples from the test vessels. The sampling frequency should be sufficient to define the degradation curve.

-

Analysis: Immediately analyze the samples for the concentration of 3-Propoxypropane-1,2-diol using a validated HPLC method. If degradation is observed, analysis for potential degradation products should also be performed.

-

Data Analysis: Plot the natural logarithm of the concentration of 3-Propoxypropane-1,2-diol versus time. If the plot is linear, the degradation follows first-order kinetics. The rate constant (k) is the negative of the slope, and the half-life (t₁/₂) can be calculated as ln(2)/k.

Visualization of Methodologies and Pathways

Experimental Workflow for Solubility Determination

References

- 1. Buy 3-Propoxypropane-1,2-diol | 61940-71-4 [smolecule.com]

- 2. filab.fr [filab.fr]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 5. researchgate.net [researchgate.net]

- 6. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 7. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

Biocompatibility and Toxicity Profile of 1-O-Propyl-rac-glycerol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive biocompatibility and toxicity data for 1-O-Propyl-rac-glycerol is limited in publicly available scientific literature. This guide synthesizes the available information on this specific compound and supplements it with data from structurally related short-chain alkylglycerols to provide a potential toxicological and biocompatibility profile. All inferences drawn from related compounds should be confirmed with specific testing of this compound.

Executive Summary

This compound, also known as 3-propoxypropane-1,2-diol, is a short-chain alkylglycerol. While specific toxicological data is sparse, safety information on analogous compounds and the broader class of alkylglycerols suggests it is likely to be a skin and eye irritant, with potential for respiratory irritation.[1] The product is primarily available as a biochemical reagent for research purposes.[2][3][4][5][6] Broader studies on short-chain alkylglycerols indicate low systemic toxicity and potential immunomodulatory effects.[7][8] This document provides an overview of the known safety information, data on related compounds, and outlines standard experimental protocols for a comprehensive biocompatibility and toxicity assessment.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Propoxypropane-1,2-diol, 1-O-Propylglycerol |

| CAS Number | 61940-71-4 |

| Molecular Formula | C6H14O3 |

| Molecular Weight | 134.17 g/mol |

| Physical State | Liquid (presumed) |

Direct Toxicological Information

The most direct, though limited, safety information for this compound comes from safety data sheets for its synonym, 3-propoxypropane-1,2-diol.

Hazard Classification:

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Damage: Causes serious eye damage.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

No quantitative data such as LD50 (median lethal dose) or specific in vivo biocompatibility studies for this compound have been identified in the reviewed literature.

Inferred Biocompatibility and Toxicity from Related Alkylglycerols

Due to the scarcity of data on this compound, this section summarizes findings from other short-chain alkylglycerols and related glycerol-based compounds to infer potential biocompatibility and toxicity characteristics.

General Toxicity of Glycerol (B35011) and Related Compounds

Glycerol itself is generally recognized as safe (GRAS) and has low toxicity.[9][10] Studies on various glycerol esters and ethers indicate that toxicity can vary based on the attached alkyl or acyl chain. For instance, a Material Safety Data Sheet for 1-Oleoyl-rac-glycerol suggests it is slightly hazardous in case of skin contact, ingestion, or inhalation, while noting a lack of data on carcinogenic, mutagenic, or teratogenic effects.[4]

In Vitro Cytotoxicity

Studies on various alkylglycerols, often derived from shark liver oil, have been conducted on different cell lines.

-

Human Cancer Cell Lines: Alkylglycerols have demonstrated cytostatic and cytotoxic effects on various cancer cell lines, including prostate and mammary carcinoma, where they induced apoptosis and necrosis.[3]

-

Endothelial Cells: Natural alkylglycerols at concentrations below 20 μM showed no cytotoxic effects on human umbilical vein endothelial cells (HUVEC) after 72 hours of exposure, as determined by the MTT assay.[2]

-

Inner Ear Cells: Glycerol monooleate nanoparticles were found to be biocompatible with an immortalized Organ of Corti derived cell line.[11]

A summary of cytotoxicity data for related compounds is presented in Table 1.

Table 1: Summary of In Vitro Cytotoxicity Data for Related Alkylglycerols

| Compound/Mixture | Cell Line(s) | Assay | Observed Effect | Reference |

| Alkylglycerols (from shark liver oil) | OVP-10 (ovarian carcinoma), MCF-7 (mammary carcinoma), DU-145, PC-3, PCa-2b (prostate cancer) | Plating efficiency, Flow cytometry | Reduced colony formation; induced apoptosis and necrosis in prostate and mammary carcinoma lines. | [3] |

| Natural Alkylglycerols | Human Umbilical Vein Endothelial Cells (HUVEC) | MTT | No cytotoxic effects at concentrations < 20 μM after 72 hours. | [2] |

| 1-O-Alkylglycerol ethers (from marine sponge) | THP-1, HL-60, HeLa, DLD-1, SNU C4, SK-MEL-28, MDA-MB-231 | Not specified | Weak cytotoxic activity. | [12] |

In Vivo Studies and Systemic Toxicity

Studies involving oral administration of alkylglycerols in animal models have generally shown low toxicity.

-

Rodent Studies: Long-term in vivo analyses of short-chain alkylglycerols, such as 1-O-pentylglycerol, used to open the blood-brain barrier, revealed no signs of toxicity at therapeutic levels, based on clinical, laboratory, and histopathological evaluations.[7]

-

Dietary Supplementation: A study on the oral administration of alkylglycerols in mice as a high-fat diet supplement showed no adverse effects on mortality at either acute or subchronic doses, which were 200 and 1000 times the maximum recommended human dose.[8]

Genotoxicity and Carcinogenicity

There is a lack of specific genotoxicity and carcinogenicity data for this compound. For glycerol, the weight of evidence indicates it is not mutagenic or carcinogenic.[9]

Immunomodulatory Effects

Alkylglycerols are known to possess immunomodulatory properties.

-

Macrophage Activation: Alkylglycerols can activate cytotoxic macrophages, leading to enhanced phagocytosis.[7][8]

-

Cytokine Production: Supplementation with alkylglycerols has been shown to increase the production of type 1 cytokines such as IFN-gamma, TNF-α, and IL-2 by peripheral blood mononuclear cells.[7] In some contexts, short-chain fatty acids (which are structurally different but also metabolites) can down-attenuate pro-inflammatory cytokines like IL-1β, IL-6, and TNFα.[13]

-

Intestinal Immunity: Oral administration of alkylglycerols in mice led to an increase in the number of lymphocytes in the small intestine and enhanced tumor cytotoxicity of intraepithelial lymphocytes.[14]

Proposed Experimental Protocols for Biocompatibility and Toxicity Assessment

A comprehensive assessment of this compound would require a battery of standardized tests. The following protocols are based on OECD (Organisation for Economic Co-operation and Development) guidelines and common practices in toxicology.[5][15][16][17]

In Vitro Cytotoxicity Testing (Based on ISO 10993-5)

This test evaluates the potential of a material to cause cell death.

Methodology:

-

Cell Culture: Use a suitable cell line, such as L929 mouse fibroblasts or other relevant cell types.

-

Test Article Preparation: Prepare extracts of this compound at various concentrations in a cell culture medium.

-

Exposure: Expose the cultured cells to the extracts for a defined period (e.g., 24 hours).

-

Assessment: Evaluate cytotoxicity using one or more of the following assays:

-

MTT Assay: Measures mitochondrial activity as an indicator of cell viability.

-

LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.

-

Neutral Red Uptake Assay: Assesses lysosomal function.

-

-

Data Analysis: Determine the concentration that causes a 50% reduction in cell viability (IC50).

Workflow for In Vitro Cytotoxicity Testing:

Skin and Eye Irritation Testing (Based on OECD TG 404 and 405)

These tests assess the potential for irritation upon contact with skin and eyes.

Methodology (In Vivo):

-

Animal Model: Typically uses albino rabbits.

-

Application: Apply a defined amount of this compound to the skin or into the eye of the animal.

-

Observation: Observe and score the signs of irritation (erythema, edema for skin; corneal opacity, iritis, conjunctivitis for eyes) at specific time points (e.g., 1, 24, 48, and 72 hours).

-

Classification: Classify the substance based on the severity and reversibility of the observed effects.

Workflow for In Vivo Irritation Testing:

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil [mdpi.com]

- 3. Cytostatic and cytotoxic effects of alkylglycerols (Ecomer) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. oecd.org [oecd.org]

- 6. chemos.de [chemos.de]

- 7. An Update on the Therapeutic Role of Alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oral Administration of Alkylglycerols Differentially Modulates High-Fat Diet-Induced Obesity and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. carlroth.com [carlroth.com]

- 11. Biocompatibility of glycerol monooleate nanoparticles as tested on inner ear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-O-Alkylglycerol Ethers from the Marine Sponge Guitarra abbotti and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Divergent Immunomodulatory Effects of Short Chain Fatty Acids and Medium Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. files.chemicalwatch.com [files.chemicalwatch.com]

- 16. search.library.northwestern.edu [search.library.northwestern.edu]

- 17. OECD: New, updated and corrected Test Guidelines - Lynxee consulting [lynxee.consulting]

A Chemoenzymatic Route to 1-O-Propyl-rac-glycerol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust chemoenzymatic strategy for the synthesis of 1-O-Propyl-rac-glycerol and its subsequent enzymatic esterification to yield valuable derivatives. Given the limited literature on the direct enzymatic propylation of glycerol (B35011), this guide proposes a reliable chemical synthesis of the core molecule, followed by a highly selective and efficient enzymatic acylation of the remaining hydroxyl groups. This approach leverages the well-established catalytic prowess of lipases in non-aqueous media, offering a pathway to novel mono- and di-acylated propyl-glycerol ethers with high purity and yield.

Introduction

1-O-Alkyl-rac-glycerols, also known as monoalkylglycerols, are a class of ether lipids with significant biological activities and serve as crucial intermediates in the synthesis of complex lipids and pharmaceutical agents. The enzymatic synthesis of these compounds, particularly with short alkyl chains like propyl groups, presents a challenge due to the thermodynamic hurdles of ether bond formation in aqueous or mild conditions favored by enzymes.

This guide details a practical two-stage process:

-

Stage 1: Chemical Synthesis of this compound. A well-established chemical route is proposed for the synthesis of the target ether lipid.

-

Stage 2: Enzymatic Acylation. The synthesized this compound is then used as a substrate for highly regioselective enzymatic acylation, catalyzed by commercially available lipases.

This chemoenzymatic approach combines the efficiency of chemical synthesis for the core structure with the high selectivity and mild reaction conditions of biocatalysis for subsequent modifications, providing a versatile platform for creating a library of novel glycerol ether derivatives.

Proposed Synthesis Pathway

The overall proposed pathway involves the chemical synthesis of this compound followed by enzymatic acylation.

Stage 1: Chemical Synthesis of this compound (Proposed Protocol)

A standard Williamson ether synthesis is a reliable method for the preparation of this compound. This involves the protection of the 2,3-hydroxyl groups of glycerol, followed by alkylation of the remaining primary hydroxyl group and subsequent deprotection.

Materials

-

Glycerol

-

p-Toluenesulfonic acid (catalyst)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Experimental Protocol

-

Protection of Glycerol: React glycerol with acetone in the presence of a catalytic amount of p-toluenesulfonic acid to form 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal).

-

Alkylation: Dissolve the protected glycerol (solketal) in anhydrous DMF and add sodium hydride portion-wise at 0°C. After hydrogen evolution ceases, add 1-bromopropane and allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Deprotection: Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure. The resulting protected ether is then treated with aqueous hydrochloric acid to remove the acetonide protecting group, yielding this compound.

-

Purification: The crude product is purified by silica gel column chromatography.

Stage 2: Enzymatic Acylation of this compound

This stage focuses on the lipase-catalyzed esterification of the synthesized this compound with a fatty acid. Lipases, particularly those immobilized for enhanced stability and reusability, are highly effective for this transformation in non-aqueous solvents.

General Experimental Workflow

The following diagram illustrates a typical workflow for the enzymatic acylation process.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for lipase-catalyzed esterification of glycerol derivatives.

Materials:

-

This compound

-

Fatty acid (e.g., Oleic acid, Palmitic acid)

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Anhydrous hexane (B92381) (or other suitable organic solvent)

-

Molecular sieves (3Å)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

Procedure:

-

Reaction Setup: To a dried flask, add this compound (1 equivalent), the chosen fatty acid (1.1 equivalents for mono-acylation or 2.2 equivalents for di-acylation), and anhydrous hexane.

-

Enzyme and Dehydrating Agent: Add immobilized lipase (e.g., Novozym 435, typically 10% w/w of total substrates) and activated molecular sieves to the reaction mixture. The molecular sieves help to remove the water produced during the esterification, driving the reaction towards product formation.

-

Incubation: The reaction mixture is incubated in a shaking incubator at a controlled temperature (typically 40-60°C) for 24-72 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials and the formation of the product(s).

-

Enzyme Recovery: Upon completion of the reaction, the immobilized enzyme is removed by simple filtration. The enzyme can be washed with fresh solvent and dried for reuse in subsequent reactions.

-

Product Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate).

Quantitative Data from Analogous Reactions

While specific quantitative data for the enzymatic acylation of this compound is not available in the literature, the following tables summarize typical reaction conditions and outcomes for the lipase-catalyzed esterification of glycerol and related compounds. This data provides a valuable reference for optimizing the proposed synthesis.

| Substrate | Acyl Donor | Lipase | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) |

| Glycerol | Oleic Acid | Candida antarctica Lipase B | Solvent-free | 60 | 24 | >90% (monoolein) |

| Glycerol | Lauric Acid | Lipozyme RM IM | Solvent-free | 50 | 3 | 80% (1,3-dilaurin)[1] |

| 1,3-Propanediol | Adipic Acid | Novozym 435 | Diphenyl ether | 90 | 48 | High MW polymer |

| Glycerol | Various Fatty Acids | Chromobacterium viscosum | n-hexane | RT | 48 | >80% (1,3-diacylglycerols)[2] |

Table 1: Examples of Lipase-Catalyzed Esterification of Polyols.

| Parameter | Typical Range | Effect on Reaction |

| Enzyme Loading | 5-15% (w/w of substrates) | Higher loading increases reaction rate but also cost. |

| Substrate Molar Ratio | 1:1 to 1:3 (Glycerol derivative:Fatty Acid) | Excess acyl donor can favor di-acylation. |

| Temperature | 40 - 70 °C | Higher temperatures increase reaction rates but can lead to enzyme denaturation. |

| Solvent | Hexane, Toluene, Heptane | Non-polar solvents are generally preferred to minimize enzyme inhibition and facilitate product recovery. |

| Water Content | Anhydrous (with molecular sieves) | Removal of water is crucial to shift the equilibrium towards ester synthesis. |

Table 2: Key Parameters for Optimization of Enzymatic Acylation.

Conclusion

The proposed chemoenzymatic route offers a practical and efficient strategy for the synthesis of this compound and its acylated derivatives. By combining a reliable chemical etherification with a highly selective enzymatic esterification, researchers can access a range of novel ether lipids for various applications in drug development and life sciences. The use of immobilized lipases in the enzymatic step ensures mild reaction conditions, high product purity, and the potential for catalyst recycling, aligning with the principles of green chemistry. The provided protocols and comparative data serve as a strong foundation for the successful implementation and optimization of this synthetic strategy in the laboratory.

References

An In-depth Technical Guide to the Potential Industrial Applications of 3-Propoxypropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propoxypropane-1,2-diol, also known as 1-O-propylglycerol or propylene (B89431) glycol propyl ether, is a versatile chemical compound with a growing range of potential industrial applications.[1][2] Its unique combination of a diol functional group and a propyl ether moiety imparts a favorable balance of hydrophilic and hydrophobic properties, making it a valuable solvent, chemical intermediate, and performance additive in various formulations.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential industrial uses of 3-propoxypropane-1,2-diol, with a focus on data-driven insights and detailed experimental methodologies.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 3-propoxypropane-1,2-diol is essential for its effective application. Key quantitative data is summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O₃ | [1][2][3] |

| Molecular Weight | 134.17 g/mol | [1][2][3] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 129-130 °C at 25 mm Hg; ~220 °C at 760 mmHg | [1][2] |

| Density | 1.0244 g/cm³ at 25 °C; ~1.03 g/cm³ at 20 °C | [1][2] |

| Flash Point | 117 °C (242.6 °F) | [4] |

| Solubility | Highly soluble in water | [2] |

Table 2: Chemical and Safety Information

| Property | Value | Source(s) |

| IUPAC Name | 3-propoxypropane-1,2-diol | [1] |

| Synonyms | 1-O-Propylglycerol, 3-Propoxypropylene glycol | [1] |

| InChI Key | ZTKZJXGLCCVMLJ-UHFFFAOYSA-N | [1] |

| Hazard Classifications | Eye Damage/Irritation (Category 1), Skin Irritation (Category 2) | [4] |

| GHS Pictograms | GHS05 (Corrosion) | [4] |

| Hazard Statements | H318 (Causes serious eye damage) | [4] |

Synthesis and Purification

3-Propoxypropane-1,2-diol can be synthesized through several routes, with the most common being the etherification of glycerol (B35011) or the ring-opening of glycidol.

Synthesis from Glycerol and Propyl Bromide

A prevalent laboratory-scale synthesis involves the Williamson ether synthesis, reacting glycerol with propyl bromide in the presence of a strong base.[1][2]

Materials:

-

Glycerol

-

Propyl bromide

-

Sodium hydride (NaH)

-

Dry dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil to dry DMF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add glycerol dropwise to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add propyl bromide dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Vacuum Distillation

The crude 3-propoxypropane-1,2-diol is typically purified by vacuum distillation to remove unreacted starting materials and byproducts.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask

-

Vacuum pump and gauge

-

Heating mantle with a stirrer

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Place the crude 3-propoxypropane-1,2-diol in the distillation flask with a magnetic stir bar.

-

Gradually apply vacuum to the system.

-

Once the desired pressure is reached (e.g., 25 mmHg), begin heating the distillation flask.

-

Collect the fraction that distills at the expected boiling point (129-130 °C at 25 mmHg).[1]

-

Discontinue the distillation before the flask goes to dryness.

Analytical Methods

The purity and identity of 3-propoxypropane-1,2-diol can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of 3-propoxypropane-1,2-diol. Derivatization is often employed to improve its volatility and chromatographic performance.

Derivatization (using Phenylboronic Acid):

-

Dissolve a known amount of the sample in a suitable solvent (e.g., acetone).

-

Add a solution of phenylboronic acid in the same solvent.

-

Heat the mixture to form the cyclic phenylboronate (B1261982) ester.

GC-MS Conditions (suggested):

-

Column: DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Injector Temperature: 250 °C

-

Oven Program: 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300

Potential Industrial Applications

The versatile properties of 3-propoxypropane-1,2-diol lend it to a variety of industrial applications.

-

Solvents and Cleaners: Its ability to dissolve both polar and non-polar substances makes it an effective and potentially lower-toxicity alternative to other glycol ethers in industrial and household cleaners, as well as in paint and coating formulations.

-

Chemical Intermediate: The two hydroxyl groups and the ether linkage provide multiple reactive sites for the synthesis of a wide range of derivatives, including resins, plasticizers, and surfactants.[1]

-

Coatings and Inks: It can act as a coalescing agent in water-based paints and inks, improving film formation and performance.

-

Pharmaceuticals: Due to its biocompatibility and low toxicity, it is being explored as a component in drug delivery systems.[1]

-

Cosmetics: Its humectant properties make it a potential ingredient in personal care products.

Biological Interactions and Signaling Pathways

While detailed studies on the specific signaling pathways modulated by 3-propoxypropane-1,2-diol are limited, preliminary information suggests potential interactions with metabolic processes. It has been noted to serve as a substrate for some dehydrogenases and may influence lipid metabolism.[1] The metabolism of structurally related vicinal diols is an active area of research, with some lipid diols demonstrating roles in inflammation and adipogenesis.

The enzymatic oxidation of the hydroxyl groups of 3-propoxypropane-1,2-diol by alcohol and aldehyde dehydrogenases represents a plausible metabolic pathway.

Caption: Plausible metabolic pathway of 3-Propoxypropane-1,2-diol.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of 3-propoxypropane-1,2-diol.

Caption: General synthesis and purification workflow.

Caption: Analytical workflow using GC-MS.

Conclusion

3-Propoxypropane-1,2-diol is a promising chemical with a diverse range of potential industrial applications, driven by its favorable physicochemical properties. This guide has provided a detailed overview of its synthesis, purification, and analysis, supported by experimental protocols and quantitative data. Further research into its biological interactions and toxicological profile will be crucial for its widespread adoption in various industries, including pharmaceuticals and consumer products. The methodologies and data presented herein serve as a valuable resource for researchers and professionals seeking to explore and capitalize on the potential of this versatile molecule.

References

Thermodynamic Properties of 1-O-Propyl-rac-glycerol: An In-depth Technical Guide

Introduction

1-O-Propyl-rac-glycerol, a monoalkyl ether of glycerol (B35011), belongs to a class of compounds with growing interest in various industrial applications, including as "green" solvents and potential biofuel additives. Understanding its thermodynamic properties is crucial for process design, safety assessments, and application development in fields such as drug formulation and materials science. This technical guide summarizes the key thermodynamic parameters for glycerol as a baseline for estimating the properties of this compound and provides detailed experimental protocols for their determination.

Comparative Thermodynamic Data

Due to the scarcity of direct data for this compound, the following tables present the well-established thermodynamic properties of glycerol. The addition of a propyl group in place of a hydroxyl group is expected to decrease the density, viscosity, and boiling point, and increase the vapor pressure and hydrophobicity compared to glycerol, primarily due to the reduction in hydrogen bonding capacity.

Table 1: General and Thermodynamic Properties of Glycerol

| Property | Value | Units |

| Molecular Formula | C3H8O3 | - |

| Molecular Weight | 92.09 | g/mol |

| Boiling Point | 290 (decomposes) | °C |

| Melting Point | 17.8 | °C |

| Standard Enthalpy of Formation (liquid) | -669.6 | kJ/mol |

| Standard Enthalpy of Vaporization | 91.7 | kJ/mol |

| Enthalpy of Combustion | -1654.3 | kJ/mol |

| Heat of Fusion | 47.5 | cal/g |

Table 2: Physical Properties of Glycerol at 20°C

| Property | Value | Units |

| Density | 1.2613 | g/cm³ |

| Viscosity | 1.412 | Pa·s |

| Surface Tension | 63.4 | mN/m |

| Refractive Index | 1.4746 | - |

Table 3: Heat Capacity of Liquid Glycerol

| Temperature (°C) | Heat Capacity (J/mol·K) |

| 25 | 221.9 |

| 40 | 229.3 |

Table 4: Vapor Pressure of Glycerol

| Temperature (°C) | Vapor Pressure (mmHg) |

| 50 | 0.003 |

| 125.5 | 1 |

| 167.2 | 10 |

| 220.1 | 100 |

Table 5: Solubility of Glycerol

| Solvent | Solubility |

| Water | Miscible |

| Ethanol | Miscible |

| Acetone | 1 g in 15 mL |

| Diethyl ether | Slightly soluble |

| Benzene | Insoluble |

| Chloroform | Insoluble |

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of key thermodynamic properties of glycerol ethers like this compound.

Heat Capacity Determination via Differential Scanning Calorimetry (DSC)

Objective: To measure the specific heat capacity of the liquid sample as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Microbalance

-

Sapphire standard for calibration

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation:

-

Accurately weigh an empty hermetic aluminum pan and lid.

-

Introduce a precise amount of the liquid sample (typically 5-10 mg) into the pan.

-

Hermetically seal the pan to prevent any loss of sample due to volatilization.

-

Record the exact mass of the sample.

-

-

DSC Measurement:

-

Perform a baseline run with an empty hermetic pan.

-

Perform a run with the sapphire standard.

-

Perform a run with the sample pan.

-

The thermal program typically involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 K/min) over the desired temperature range, and a final isothermal period.

-

-

Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline, using the respective masses.

Vapor Pressure Measurement via Static Method

Objective: To determine the vapor pressure of the liquid at different temperatures.

Apparatus:

-

Thermostatted sample cell

-

Pressure transducer

-

Vacuum pump

-

Temperature sensor

Procedure:

-

Sample Preparation: A small amount of the purified and degassed liquid sample is introduced into the sample cell.

-

Evacuation: The cell is connected to a vacuum pump to remove any air and other non-condensable gases.

-

Equilibration: The sample cell is immersed in a thermostat bath to maintain a constant temperature. The system is allowed to reach thermal and vapor-liquid equilibrium.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a calibrated pressure transducer.

-

Temperature Variation: The temperature of the thermostat is changed, and the system is allowed to re-equilibrate before the next pressure measurement is taken. This is repeated for a range of temperatures.

Density Determination via Vibrating Tube Densitometer

Objective: To measure the density of the liquid as a function of temperature.

Apparatus:

-

Vibrating tube densitometer

-

Thermostatic bath

-

Syringe for sample injection

Procedure:

-

Calibration: The densitometer is calibrated using two standards of known density, typically dry air and pure water.

-

Sample Injection: The liquid sample is injected into the U-shaped vibrating tube, ensuring no air bubbles are present.

-

Temperature Control: The temperature of the measuring cell is controlled by the integrated thermostat.

-

Measurement: The instrument measures the oscillation period of the vibrating tube filled with the sample. This period is directly related to the density of the liquid.

-

Data Acquisition: The density is typically displayed directly by the instrument's software. Measurements are taken at various temperatures to determine the temperature dependence of the density.

Viscosity Determination via Rotational Viscometer

Objective: To measure the dynamic viscosity of the liquid.

Apparatus:

-

Rotational viscometer with appropriate spindle

-

Thermostatted sample holder

-

Beaker or sample container

Procedure:

-

Instrument Setup: Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

-

Sample Preparation: Place the liquid sample in a beaker within the thermostatted sample holder to maintain a constant temperature.

-

Measurement:

-

Immerse the spindle into the liquid up to the marked immersion depth.

-

Start the rotation of the spindle at the selected speed.

-

Allow the reading to stabilize. The viscometer measures the torque required to rotate the spindle at a constant speed, which is proportional to the viscosity of the fluid.

-

-

Data Recording: Record the viscosity reading from the instrument's display. For non-Newtonian fluids, measurements should be taken at multiple rotational speeds.

Visualizations

Experimental Workflow for Heat Capacity Measurement using DSC

Caption: Workflow for Heat Capacity Measurement using DSC.

An In-depth Technical Guide to the Racemic Mixture and Stereoisomers of 1-O-Propyl-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Propyl-glycerol, a member of the 1-O-alkyl-glycerol class of ether lipids, presents a fascinating area of study due to the potential biological activities associated with its unique chemical structure. As with other 1-O-alkyl-glycerols, it is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers. These stereoisomers may exhibit distinct biological properties, making their synthesis, separation, and characterization crucial for research and drug development. This guide provides a comprehensive overview of the synthesis, stereochemistry, and known biological significance of 1-O-Propyl-glycerol and its parent class of compounds, with a focus on experimental methodologies and data presentation.

Stereoisomers of 1-O-Propyl-glycerol

1-O-Propyl-glycerol possesses a single chiral center at the C2 position of the glycerol (B35011) backbone. This gives rise to two enantiomers: (R)-1-O-Propyl-glycerol and (S)-1-O-Propyl-glycerol. A racemic mixture contains equal amounts of both enantiomers.

Figure 1: Relationship between racemic 1-O-Propyl-glycerol and its stereoisomers.

Data Presentation: Physical and Chemical Properties

| Property | Racemic 1-O-Propyl-glycerol | (R)-1-O-Propyl-glycerol | (S)-1-O-Propyl-glycerol | Data Source |

| Molecular Formula | C₆H₁₄O₃ | C₆H₁₄O₃ | C₆H₁₄O₃ | Calculated |

| Molecular Weight | 134.17 g/mol | 134.17 g/mol | 134.17 g/mol | Calculated |

| Boiling Point (°C) | Data not available | Data not available | Data not available | - |

| Melting Point (°C) | Data not available | Data not available | Data not available | - |

| Specific Rotation ([α]D) | 0° (by definition) | Data not available | Data not available | - |

| Mass Spectrum (m/z) | See Figure 3 | See Figure 3 | See Figure 3 | [1] |

Experimental Protocols

I. Synthesis of Racemic 1-O-Propyl-glycerol

A general method for the synthesis of 1-O-alkyl-glycerols involves the Williamson ether synthesis using a protected glycerol derivative, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol).

Principle: The hydroxyl group of solketal is deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with a propyl halide. The resulting protected ether is then deprotected under acidic conditions to yield the final product.

Materials:

-

Solketal (racemic, (R)-, or (S)-)

-

Sodium hydride (NaH) or other suitable base

-

Dry N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

1-Bromopropane (B46711) or 1-Iodopropane

-

Dowex 50W-X8 resin (H⁺ form) or other acidic catalyst

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Alkylation: To a stirred suspension of sodium hydride in dry DMF under an inert atmosphere (e.g., nitrogen or argon), add solketal dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add 1-bromopropane dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 1-O-propyl-2,3-isopropylidene-glycerol.

-

Deprotection: Dissolve the crude product in methanol and add Dowex 50W-X8 resin.

-

Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the resin and wash it with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude 1-O-Propyl-glycerol by column chromatography on silica (B1680970) gel.

Figure 2: General workflow for the synthesis of racemic 1-O-Propyl-glycerol.

II. Enantioselective Synthesis

To synthesize the individual (R) and (S) enantiomers, the same general procedure can be followed, starting with the corresponding enantiopure (S)- or (R)-solketal, which are commercially available.

III. Chiral Separation of Racemic 1-O-Propyl-glycerol

Resolution of the racemic mixture can be achieved by chiral High-Performance Liquid Chromatography (HPLC) after derivatization.

Principle: The enantiomers of 1-O-Propyl-glycerol are converted into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. Alternatively, the derivatized enantiomers can be separated on a chiral stationary phase.

Materials:

-

Racemic 1-O-Propyl-glycerol

-

3,5-Dinitrophenyl isocyanate (DNPI) or other chiral derivatizing agent

-

Dry pyridine (B92270) or other suitable solvent

-

HPLC system with a UV detector

-

Chiral HPLC column (e.g., based on polysaccharide derivatives) or a normal phase silica column

Procedure:

-

Derivatization: Dissolve the racemic 1-O-Propyl-glycerol in dry pyridine.

-

Add 3,5-dinitrophenyl isocyanate and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the resulting bis-3,5-dinitrophenylurethane derivatives.

-

HPLC Separation: Dissolve the purified derivatives in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Elute with an appropriate mobile phase (e.g., a mixture of hexane, isopropanol, and a small amount of a modifier like diethylamine (B46881) or trifluoroacetic acid for polysaccharide-based chiral columns).

-

Monitor the elution at a suitable wavelength (e.g., 254 nm for the dinitrophenylurethane derivatives).

-

Collect the separated fractions corresponding to each diastereomer/enantiomer.

-

Deprotection (if necessary): The derivatizing group can be cleaved to recover the pure enantiomers of 1-O-Propyl-glycerol, although this step can be challenging and may require specific conditions depending on the derivatizing agent used.

Characterization Data

Mass Spectrometry

The mass spectra of mono-propyl glycerol ethers show characteristic fragmentation patterns that can be used for their identification.[1]

Figure 3: General fragmentation pattern for mono-propyl glycerol ethers in mass spectrometry.

Biological Activity and Signaling Pathways

While specific studies on 1-O-Propyl-glycerol are limited, the broader class of 1-O-alkyl-glycerols has been shown to possess significant biological activities. These compounds can be incorporated into cell membranes and influence various signaling pathways.

Modulation of Protein Kinase C (PKC) Activity

1-O-alkyl-glycerols can be metabolized to 1-O-alkyl-2-acyl-glycerols, which are structural analogs of diacylglycerol (DAG), a key activator of Protein Kinase C (PKC). However, these ether lipid analogs can act as inhibitors of PKC, thereby modulating downstream signaling events that control cell proliferation and differentiation.[2][3]

Figure 4: General mechanism of PKC modulation by 1-O-alkyl-glycerols.

Interference with Platelet-Activating Factor (PAF) Signaling

1-O-alkyl-glycerols can serve as precursors for the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammation, platelet aggregation, and other physiological processes. By influencing the pool of PAF precursors, 1-O-alkyl-glycerols can modulate PAF-mediated signaling.

Conclusion